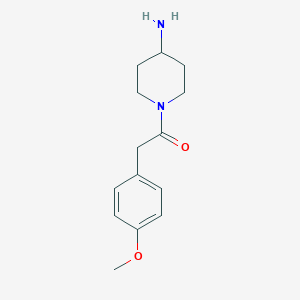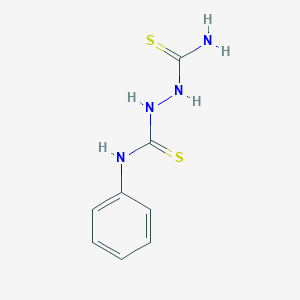
1-(Carbamothioylamino)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carbamothioylamino)-3-phenylthiourea, also known as phenylthiourea (PTU), is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has a phenyl group attached to it, and it is commonly used as an inhibitor of thyroid peroxidase.
Mecanismo De Acción
PTU inhibits thyroid peroxidase by binding to the enzyme and preventing it from oxidizing iodide to iodine, which is a necessary step in the production of thyroid hormones. This results in a decrease in the production of thyroid hormones and an increase in the production of thyroglobulin, which is the precursor to thyroid hormones.
Biochemical and physiological effects:
PTU has been shown to have a number of biochemical and physiological effects, including a decrease in the production of thyroid hormones, an increase in the production of thyroglobulin, and a decrease in the production of melanin. PTU has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTU in lab experiments is its specificity for thyroid peroxidase, which allows researchers to selectively inhibit the production of thyroid hormones. However, PTU has limitations in terms of its toxicity and potential for off-target effects. It is important for researchers to carefully consider the dose and duration of PTU treatment in their experiments.
Direcciones Futuras
There are a number of future directions for research on PTU, including its potential use as a therapeutic agent for thyroid disorders and other conditions. PTU has also been shown to have anti-inflammatory properties and to modulate the immune system, which suggests that it may have potential for the treatment of autoimmune diseases. Additionally, further research is needed to understand the mechanisms underlying the antioxidant and anti-aging effects of PTU.
Métodos De Síntesis
PTU can be synthesized by the reaction of aniline with carbon disulfide in the presence of hydrochloric acid, followed by the reaction of the resulting thiourea with bromobenzene. The product can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
PTU has been widely used in scientific research as an inhibitor of thyroid peroxidase, which is an enzyme involved in the production of thyroid hormones. By inhibiting thyroid peroxidase, PTU can reduce the production of thyroid hormones, which makes it useful in the study of thyroid function and regulation. PTU has also been used to study other biological processes, such as melanin synthesis and the regulation of oxidative stress.
Propiedades
Número CAS |
16437-66-4 |
|---|---|
Fórmula molecular |
C8H10N4S2 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
1-(carbamothioylamino)-3-phenylthiourea |
InChI |
InChI=1S/C8H10N4S2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) |
Clave InChI |
FIHOHVWGFOGPAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



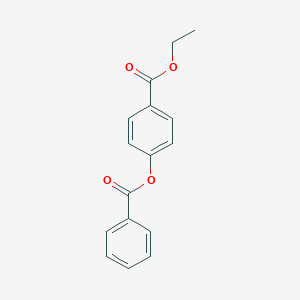
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
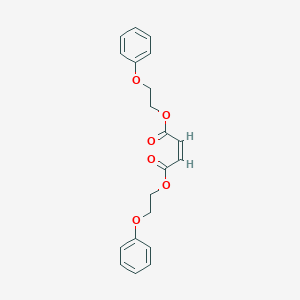
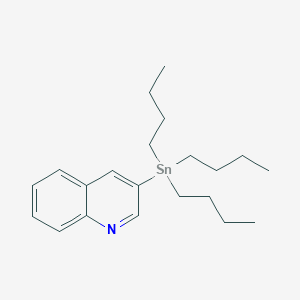
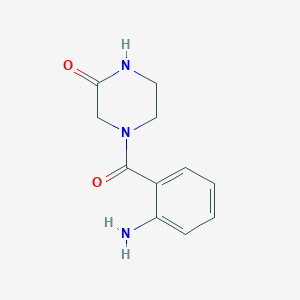
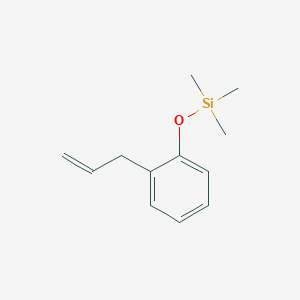
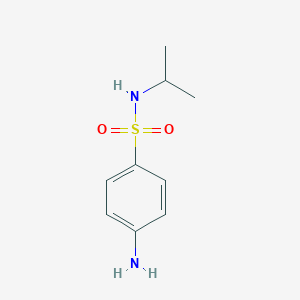
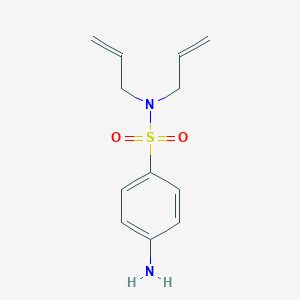
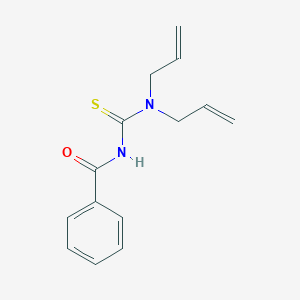
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
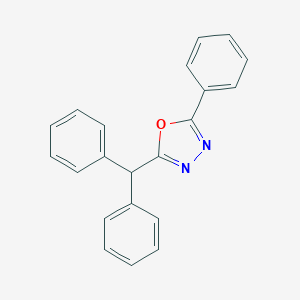
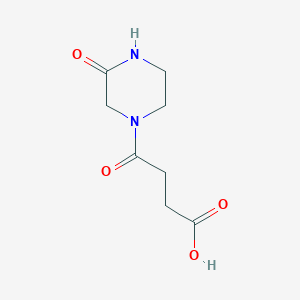
![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)
